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Compound of Interest

Compound Name: Censavudine

Cat. No.: B8223640

Introduction

Censavudine, also identified as BMS-986001, Festinavir, OBP-601, and 4'-ethynylstavudine
(4'-Ed4T), is an investigational nucleoside analogue reverse transcriptase inhibitor (NRTI).[1][2]
It is a derivative of stavudine (d4T) with a modified chemical structure designed to enhance its
antiviral activity and improve its safety profile.[1][2] Initially developed at Yale University for the
treatment of Human Immunodeficiency Virus (HIV) infection, its clinical development has since
pivoted.[3][4] While development for HIV was discontinued, Censavudine (now also known as
TPN-101) is undergoing active investigation by Transposon Therapeutics for its potential in
treating neurodegenerative diseases, including Progressive Supranuclear Palsy (PSP), Aicardi-
Goutieres Syndrome (AGS), and Amyotrophic Lateral Sclerosis (ALS).[4][5][6] This shift is
based on a distinct mechanism of action related to the inhibition of LINE-1 retrotransposons,
which are implicated in the pathology of several age-related and neurodegenerative conditions.

[71L8]

Mechanism of Action

Censavudine exhibits a dual mechanism of action, targeting different reverse transcriptase
enzymes relevant to distinct pathologies.

Antiviral (Anti-HIV) Mechanism

As an NRTI, Censavudine's primary role in combating HIV is to inhibit the viral reverse
transcriptase enzyme, which is critical for the virus's replication cycle.[1] The process involves
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several key intracellular steps:

e Cellular Uptake and Phosphorylation: Censavudine, as a prodrug, is transported into host
cells. Inside the cell, it undergoes sequential phosphorylation by host cellular kinases to form
Censavudine monophosphate (Censavudine-MP), diphosphate (Censavudine-DP), and
finally the pharmacologically active metabolite, Censavudine triphosphate (Censavudine-
TP).[9][10]

o Competitive Inhibition: Censavudine-TP acts as a competitive inhibitor of the natural
substrate, deoxythymidine triphosphate (dTTP), for the active site of the HIV reverse
transcriptase.[10]

o Chain Termination: Once the HIV reverse transcriptase incorporates Censavudine
monophosphate into the growing strand of proviral DNA, the absence of a 3'-hydroxyl group
prevents the formation of the next phosphodiester bond.[10] This leads to the immediate
termination of DNA chain elongation, thereby halting viral replication.[10]
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Caption: Antiviral mechanism of Censavudine in HIV-infected host cells.

Neurodegenerative Disease Mechanism

The therapeutic hypothesis for Censavudine in neurodegenerative diseases targets Long
Interspersed Nuclear Element-1 (LINE-1), a type of retrotransposon. These are "jumping
genes" that can replicate and move within the human genome.
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LINE-1 Activation: In aging and certain disease states, cellular stress can lead to the
reactivation of normally silenced LINE-1 elements.[8]

Reverse Transcription: The LINE-1 element is transcribed into RNA, which is then reverse-
transcribed back into DNA by its own LINE-1 reverse transcriptase enzyme.[8]

Genomic Instability and Inflammation: This new DNA copy can re-insert into the genome,
potentially causing mutations and genomic instability. The presence of this retrotransposon
activity also triggers a chronic innate immune response, leading to neuroinflammation and
eventual neurodegeneration.[7][8]

Inhibition by Censavudine: Censavudine is a potent inhibitor of the LINE-1 reverse
transcriptase, thereby blocking the replication of these elements.[8] This is expected to
reduce genomic instability, quell the associated neuroinflammatory response, and slow or
halt the progression of neurodegeneration.[7]
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Caption: Proposed mechanism of Censavudine in neurodegenerative diseases.
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Pharmacodynamics
In Vitro Antiviral Activity

Censavudine has demonstrated potent in vitro activity against both HIV-1 and HIV-2. Notably,
it is significantly more effective against HIV-2 isolates.[11]

. Assay Type / Cell
Virus Isolate L Mean ECso (nM) ECso Range (nM)
ine
HIV-1 (Group M and )
Single-Cycle Assay 610 + 200 450 - 890[11][12]

O)

4-day Infection
HIV-1 (NL4-3) 4.2 N/A[13]
(CEMSss cells)

HIV-2 (Treatment- )
. Single-Cycle Assay 64 + 18 30 - 81[11][12]
naive)

4-day Infection
HIV-2 (ROD9) 0.14 N/A[13]
(CEMss cells)

ECso (50% Effective
Concentration) is the
concentration of a
drug that gives half-

maximal response.

Resistance Profile

Censavudine retains activity against some HIV variants that are resistant to other NRTIs.
However, resistance can develop.
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Reverse Transcriptase Effect on Censavudine
HIV Type . A
Mutation Activity
HIV-2 K65R Retains full activity[2][11]
HIV-2 Q151M Retains full activity[2][11]
15-fold increased
HIV-2 M184V _
resistance[11]
3-fold lower inhibition efficiency
HIV-1 M184V

compared to wild-type[9]

Clinical development for HIV was ultimately halted due in part to the rapid acquisition of
resistance by HIV-1.[14]

In Vitro Cytotoxicity

In vitro studies have indicated that Censavudine is less toxic than its parent compound,
stavudine.[1][2] Further non-clinical studies demonstrated an absence of renal and bone
toxicity and showed that Censavudine does not degrade mitochondrial DNA in long-term
primary human cell cultures.[1][2]

Pharmacokinetics
Preclinical (Rat) Pharmacokinetics

Pharmacokinetic studies in rats have been conducted using both dried blood spot (DBS) and
traditional plasma assays.
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Parameter Value / Observation

Dose Range 100 - 750 mg/kg

] ] Approximately 1 hour in both DBS and
Tmax (Time to max concentration)

plasma[12][13]
AUC(0-24 n) Ratio (DBS/Plasma) 0.83-0.91[12][13]
Cmax Ratio (DBS/Plasma) 0.81-0.97[12][13]

The consistent ratios across dose groups
indicate reliable measurement from DBS

samples.

Clinical (Human) Pharmacokinetics and Efficacy

A Phase lla study in treatment-experienced, HIV-1-infected subjects evaluated the
pharmacokinetics and antiviral activity of Censavudine over 10 days of monotherapy.[15]

D ( daily) Median Decrease in Plasma HIV-1 RNA from
ose (once dai
4 Baseline (logio copies/mL)

100 mg 0.97[15]
200 mg 1.15[15]
300 mg 1.28[15]
600 mg 1.15[15]

The study concluded that Censavudine's pharmacokinetics were dose-proportional across the
tested range.[15] The plasma area under the curve (AUC) correlated well with the drug's
antiviral activity, with the data suggesting that doses of 100 mg and higher were on the upper,
flatter part of the exposure-response curve.[15]

Toxicology and Safety Profile

Censavudine has been generally well-tolerated in clinical studies. In the 10-day Phase lla trial
for HIV, adverse events were mostly mild and not considered to be dose-related or directly
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related to the study drug.[15] There were no discontinuations due to adverse events.[15]
Preclinical data further support a favorable safety profile, with studies showing a lack of
mitochondrial, renal, and bone toxicity.[1][2]

Experimental Protocols
In Vitro Antiviral Activity Assay

Methodology: A single-cycle infectivity assay using a reporter cell line (e.g., MAGIC-5A) is a
common method to determine ECso.

o Cell Plating: Adherent reporter cells (e.g., HelLa cells expressing CD4, CCR5, and an HIV-
LTR-driven reporter gene like luciferase) are seeded in 96-well plates and incubated to form
a monolayer.

o Compound Preparation: Censavudine is serially diluted to create a range of concentrations.

« Infection and Treatment: Cell monolayers are infected with a known quantity of HIV.
Immediately after, the diluted Censavudine is added to the wells. Control wells include virus-
only (no drug) and cells-only (no virus, no drug).

 Incubation: The plates are incubated for a period sufficient for a single round of infection and
reporter gene expression (e.g., 48 hours).

o Quantification: The cells are lysed, and the reporter gene product (e.g., luciferase activity) is
measured using a luminometer.

e Analysis: The percentage of inhibition for each drug concentration is calculated relative to the
virus-only control. The ECso value is determined using non-linear regression analysis.
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Caption: General workflow for a single-cycle antiviral activity assay.

Cytotoxicity Assay (MTT Assay)

Methodology: This colorimetric assay measures cell viability and is typically run in parallel with
activity assays to assess drug toxicity.[16][17]

o Cell Plating: The same host cells used in the antiviral assay are seeded in a 96-well plate.
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Treatment: The same serial dilutions of Censavudine are added to the cells (without any
virus). Control wells contain cells with vehicle only.

Incubation: Plates are incubated for the same duration as the activity assay (e.g., 48 hours).

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) is added to each well.[16]

Formazan Formation: Plates are incubated for a further 2-4 hours, during which
metabolically active cells reduce the yellow MTT to purple formazan crystals.[16]

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve
the formazan crystals.[16]

Quantification: The absorbance of the purple solution is measured using a
spectrophotometer (typically around 570 nm).

Analysis: The percentage of viability for each concentration is calculated relative to the
vehicle-only control. The CCso (50% cytotoxic concentration) is determined by non-linear
regression.

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.benchchem.com/product/b8223640?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10195898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10195898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10195898/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8223640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Foundational & Exploratory

Check Availability & Pricing

Seed Host Cells
in 96-Well Plate

Add Serial Dilutions
of Censavudine

Incubate for 48 Hours

Add MTT Reagent to Wells

Incubate (2-4 hours)
for Formazan Formation

Add Solubilizing Agent

Measure Absorbance

Calculate % Viability
& Determine CCso

Click to download full resolution via product page

Caption: Workflow for a standard MTT cytotoxicity assay.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/product/b8223640?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8223640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Phase lla Clinical Trial Design

Methodology: The study described was a randomized, double-blind, placebo-controlled, dose-
escalating trial to assess safety, pharmacokinetics, and antiviral activity.[15]

o Subject Recruitment: Thirty-two treatment-experienced HIV-1-infected subjects were
enrolled. A key criterion was that they had not received antiretroviral therapy for at least 3
months prior to the study.[15]

o Randomization: Subjects were randomized in a 3:1 ratio to receive either Censavudine or a
matching placebo.

o Dose Escalation: The study consisted of four sequential dose cohorts (100, 200, 300, and
600 mg). Each cohort enrolled 8 subjects (6 active, 2 placebo).[15]

o Treatment Period: Subjects received a single oral dose of their assigned treatment once
daily for 10 consecutive days.

e Assessments:
o Safety: Adverse events were monitored throughout the study.

o Pharmacokinetics (PK): Blood samples were collected at predefined time points to
determine drug concentration and calculate PK parameters.

o Antiviral Activity: Plasma HIV-1 RNA levels (viral load) were measured at baseline and on
Day 11 (24 hours after the last dose).

e Analysis: Data were analyzed to compare the safety profile between active and placebo
groups, determine dose-proportionality of PK, and measure the change in viral load from
baseline.
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Caption: Workflow diagram for the Phase lla clinical trial of Censavudine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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